5-Ethoxyspiro[indoline-3,3'-pyrrolidin]-2-one
Description
Properties
Molecular Formula |
C13H16N2O2 |
|---|---|
Molecular Weight |
232.28 g/mol |
IUPAC Name |
5-ethoxyspiro[1H-indole-3,3'-pyrrolidine]-2-one |
InChI |
InChI=1S/C13H16N2O2/c1-2-17-9-3-4-11-10(7-9)13(12(16)15-11)5-6-14-8-13/h3-4,7,14H,2,5-6,8H2,1H3,(H,15,16) |
InChI Key |
PIERNQVLDNALOM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)NC(=O)C23CCNC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethoxyspiro[indoline-3,3’-pyrrolidin]-2-one typically involves a [3+2] cycloaddition reaction. One common method employs a Lewis base or Brønsted base as a catalyst. For instance, using a Lewis base such as PCy3 (tricyclohexylphosphine) can yield the desired spirocyclic compound with high diastereoselectivity. Alternatively, a Brønsted base like K2CO3 (potassium carbonate) can also be used to achieve good yields .
Industrial Production Methods
While specific industrial production methods for 5-Ethoxyspiro[indoline-3,3’-pyrrolidin]-2-one are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for scalability, such as using cost-effective and readily available reagents, and ensuring the reaction can be performed under mild conditions to minimize energy consumption and waste production.
Chemical Reactions Analysis
Types of Reactions
5-Ethoxyspiro[indoline-3,3’-pyrrolidin]-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium methoxide (NaOMe) for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol. Substitution reactions can introduce various functional groups, such as halides or alkyl groups.
Scientific Research Applications
5-Ethoxyspiro[indoline-3,3’-pyrrolidin]-2-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Medicine: It has potential as a lead compound for drug development, particularly in targeting specific biological pathways.
Mechanism of Action
The mechanism of action of 5-Ethoxyspiro[indoline-3,3’-pyrrolidin]-2-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s spirocyclic structure allows it to fit into unique binding sites, potentially inhibiting or activating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Structural Modifications and Receptor Affinity
The 5-HT6 receptor (5-HT6R) is a key target for CNS disorders. Substitutions on the spiroindoline-pyrrolidinone scaffold significantly impact binding affinity:

Key Observations :
Anticancer Activity
Spiroindoline-pyrrolidinones with halogen or aryl substituents demonstrate antiproliferative effects:
Key Observations :
Antibacterial and Antifungal Activity
Substituents like nitro and benzoyl groups broaden therapeutic applications:
Key Observations :
Key Observations :
Key Observations :
- Ethoxy substitution increases molecular weight slightly but may improve solubility compared to hydrophobic analogues.
Biological Activity
5-Ethoxyspiro[indoline-3,3'-pyrrolidin]-2-one is a compound that has garnered attention in recent years due to its diverse biological activities. This article discusses its synthesis, biological properties, and potential therapeutic applications based on available research findings.
Chemical Structure and Synthesis
This compound belongs to a class of compounds known as spirocyclic derivatives, characterized by a unique spiro structure that contributes to their biological activity. The synthesis typically involves multi-step processes including cyclization reactions and functional group modifications. The key steps often include:
- Formation of the Indoline Core : This is achieved through cyclization of appropriate precursors.
- Spirocyclization : The introduction of the ethoxy group and the formation of the spiro linkage are critical for achieving the desired structural configuration.
- Purification and Characterization : Techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Biological Activity Overview
The biological activities of this compound have been explored in various studies, revealing its potential in several therapeutic areas:
Antitumor Activity
Research indicates that spiro[indoline-3,3'-pyrrolidin]-2-one derivatives exhibit significant antitumor properties. For instance, compounds related to this structure have shown promising results against various cancer cell lines:
- IC50 Values : In studies involving A431 (human epidermoid carcinoma) cells, some derivatives demonstrated IC50 values significantly lower than standard chemotherapeutics, indicating potent antiproliferative effects .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 6m | A431 | 2.434 |
| 6k | A431 | 2.966 |
| 6d | A431 | 3.694 |
Antimicrobial Properties
This compound has also been evaluated for its antimicrobial activity. Studies have reported that certain derivatives possess considerable efficacy against a range of bacterial strains and fungi, making them potential candidates for developing new antimicrobial agents .
Cholinesterase Inhibition
Another area of interest is the inhibition of cholinesterases, which are enzymes involved in neurotransmission. Compounds with this spiro structure have shown inhibitory activity against these enzymes, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's .
Case Studies and Research Findings
- Study on Antitumor Activity : A comprehensive study evaluated various spiro[indoline-3,3'-pyrrolidin]-2-one derivatives for their cytotoxic effects. The most potent compound exhibited an IC50 value significantly lower than that of established chemotherapeutic agents, indicating its potential use in cancer therapy .
- Antimicrobial Screening : In another study focusing on antimicrobial properties, several derivatives were tested against Gram-positive and Gram-negative bacteria. The results highlighted the effectiveness of these compounds in inhibiting bacterial growth, suggesting their utility in developing new antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

